molecular formula C25H32N2OS B104506 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone CAS No. 875014-22-5

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Numéro de catalogue B104506
Numéro CAS: 875014-22-5
Poids moléculaire: 408.6 g/mol
Clé InChI: ACGQTBAFQLDLFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45, is a potential inhibitor of fatty acid amide hydrolase (FAAH) with a pI50 value of 5.89 . It is active against CB(1) and CB(2) but lacks affinity for cannabinoid receptors .


Molecular Structure Analysis

The molecular weight of 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is 408.60, and its molecular formula is C25H32N2OS . The SMILES representation of the molecule is O=C1N(CCCCCCCCCC)C(NC1(C2=CC=CC=C2)C3=CC=CC=C3)=S .


Chemical Reactions Analysis

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone acts as a reversible competitive inhibitor of FAAH activity . It does not have an affinity for the human CB1 receptor and acts as a competitive inhibitor of FAAH activity without being hydrolyzed by the enzyme .

Applications De Recherche Scientifique

Inhibition of FAAH Activity

3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone: is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that bind to cannabinoid receptors and play a role in pain, mood, and appetite. By inhibiting FAAH, this compound can potentially regulate the levels of endocannabinoids, leading to therapeutic applications in pain management, mood disorders, and appetite control .

Neurological Research

Due to its role in modulating endocannabinoids, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone has implications in neurological research. It can be used to study the effects of increased endocannabinoid levels on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, and on neuroinflammatory conditions .

Cancer Research

The compound’s ability to affect endocannabinoid levels may also have implications in cancer research. Endocannabinoids have been shown to influence cancer cell proliferation and survival. Therefore, this compound could be used to explore new therapeutic approaches to cancer treatment by modulating the endocannabinoid system .

Metabolic Disorders

Research into metabolic disorders, including obesity and diabetes, could benefit from 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone due to its potential effects on appetite and energy balance through the endocannabinoid system .

Psychiatric Disorders

This compound could be used in the research of psychiatric disorders such as anxiety and depression. The endocannabinoid system is known to play a role in mood regulation, and FAAH inhibitors like 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone could help in understanding and treating these conditions .

Pain Management

In the field of pain management, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone can be used to investigate alternative pain relief methods. By preventing the breakdown of endocannabinoids, it could lead to new painkillers that are non-opioid based and have fewer side effects .

Addiction Research

The compound’s influence on the endocannabinoid system makes it a candidate for addiction research. It could help in understanding the mechanisms of addiction and in developing treatments that target the endocannabinoid system to alleviate withdrawal symptoms and prevent relapse .

Safety and Toxicology

Lastly, 3-Decyl-5,5’-diphenyl-2-thioxo-4-imidazolidinone is classified as a Dangerous Good for transport, indicating that it has significant safety and toxicological implications. Its study is crucial for developing handling protocols and safety measures in research and clinical settings .

Orientations Futures

The compound is currently used for research purposes only . As a potential inhibitor of FAAH, it may have implications in the study of neuromodulatory fatty-acid amides and their roles in various biological processes .

Propriétés

IUPAC Name

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGQTBAFQLDLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467676
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

CAS RN

875014-22-5
Record name 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
Reactant of Route 2
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
Reactant of Route 4
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
Reactant of Route 5
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
Reactant of Route 6
3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.